tert-Butyl (2-aminoethyl)(phenyl)carbamate
Description
Structure
3D Structure
Properties
CAS No. |
121492-11-3 |
|---|---|
Molecular Formula |
C13H20N2O2 |
Molecular Weight |
236.31 g/mol |
IUPAC Name |
tert-butyl N-(2-aminoethyl)-N-phenylcarbamate |
InChI |
InChI=1S/C13H20N2O2/c1-13(2,3)17-12(16)15(10-9-14)11-7-5-4-6-8-11/h4-8H,9-10,14H2,1-3H3 |
InChI Key |
AEACDUISWKMUHY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(CCN)C1=CC=CC=C1 |
Origin of Product |
United States |
Significance of Carbamate Functionalities in Advanced Chemical Transformations
Carbamate (B1207046) functionalities are integral to advanced chemical transformations, primarily due to their role as effective protecting groups for amines. nih.govacs.org The carbamate group, structurally a hybrid of an ester and an amide, imparts chemical stability and reduces the nucleophilicity of the nitrogen atom it is attached to. masterorganicchemistry.comnih.gov This characteristic is crucial in multi-step syntheses where a specific amine needs to be shielded from reacting while other functional groups on the molecule undergo transformation.
Carbamates are widely used in the synthesis of pharmaceuticals, agrochemicals, and polymers like polyurethanes. nih.govwikipedia.org In medicinal chemistry, they are often employed as stable surrogates for peptide bonds, enhancing the metabolic stability and cell membrane permeability of peptide-based drugs. nih.govacs.org The stability of the carbamate group stems from the resonance between the nitrogen lone pair and the carbonyl group, a feature that can be modulated by the substituents on the nitrogen and oxygen atoms. nih.gov
Contextualization of the Tert Butyl Carbamate Protecting Group in Amine Chemistry
Among the various carbamate (B1207046) protecting groups, the tert-butoxycarbonyl (Boc) group is one of the most frequently used in organic synthesis, especially in non-peptide chemistry. fishersci.co.uk Its popularity is due to the ease of its introduction and removal under specific and mild conditions.
The Boc group is typically introduced by reacting an amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. fishersci.co.ukchemistrysteps.com This reaction is generally high-yielding and can be performed in a variety of solvents. fishersci.co.ukscribd.com
The removal, or deprotection, of the Boc group is efficiently achieved using strong acids, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl). fishersci.co.ukchemistrysteps.com The mechanism of this cleavage involves the protonation of the carbonyl oxygen, followed by the loss of the tert-butyl group as a stable tert-butyl carbocation, which then decomposes to isobutylene (B52900) and carbon dioxide. chemistrysteps.com
A key advantage of the Boc group is its orthogonality with other protecting groups. For example, it is stable under the basic conditions used to cleave Fmoc groups and the hydrogenolysis conditions used to remove Cbz groups, allowing for selective deprotection in complex molecules. masterorganicchemistry.comorganic-chemistry.org
Scope and Research Focus on Tert Butyl 2 Aminoethyl Phenyl Carbamate
Precursor Synthesis and Starting Material Derivatization
The successful synthesis of the target carbamate (B1207046) is fundamentally dependent on the efficient preparation of its key precursors: the substituted diamine and the carboxylating reagent.
Synthesis of Aminoethyl and Phenyl-Substituted Amine Precursors
The primary precursor for the target compound is N-phenylethylenediamine. sigmaaldrich.com This molecule contains two distinct amine functionalities: a primary aliphatic amine and a secondary aromatic amine, which exhibit different basicity and nucleophilicity. The synthesis of such unsymmetrical diamines can be approached through several established organic chemistry routes. A common method involves the reaction of a haloalkane with an amine, for instance, the reaction of 2-chloroethylamine (B1212225) with aniline (B41778). Another prevalent strategy is reductive amination, which would involve the condensation of phenylacetaldehyde (B1677652) with ammonia (B1221849) to form an imine, followed by reduction, or the reaction of aniline with an amino-acetaldehyde equivalent.
More complex substituted phenylenediamine derivatives are also synthesized through multi-step sequences. For example, the preparation of N-(1-phenylethyl)-N'-phenyl-1,4-phenylenediamine is achieved through a two-step process starting with the condensation of 4-aminodiphenylamine and acetophenone. google.comwipo.int This reaction is typically catalyzed by an acid, with simultaneous removal of water to drive the reaction toward the formation of the N-(1-phenylethylidene)-N'-phenyl-1,4-phenylenediamine intermediate. google.comgoogle.com This intermediate is then subjected to catalytic hydrogenation to yield the final product. google.com
Preparation of tert-Butyl Carbonate Reagents
The tert-butyloxycarbonyl (Boc) group is introduced using a suitable reagent, the most common of which is di-tert-butyl dicarbonate (Boc₂O). The synthesis of Boc₂O with high purity can be achieved by reacting an alkali metal tert-butyl carbonate, such as sodium or potassium tert-butyl carbonate, with methanesulfonyl chloride. google.com The alkali metal tert-butyl carbonate precursor is itself prepared by reacting the corresponding alkali metal tert-butoxide with carbon dioxide. google.com
An alternative laboratory-scale preparation involves the reaction of potassium tert-butoxide with carbon dioxide to form potassium tert-butyl carbonate, which then reacts with phosgene (B1210022) to yield di-tert-butyl tricarbonate. orgsyn.org This tricarbonate intermediate is subsequently decomposed in the presence of a basic catalyst like 1,4-diazabicyclo[2.2.2]octane (DABCO) to afford di-tert-butyl dicarbonate via the evolution of carbon dioxide. orgsyn.org
Other reagents for introducing the Boc group include tert-butyl phenyl carbonate, which can be prepared from phenyl chloroformate and t-butyl alcohol. orgsyn.org Recently, more specialized reagents like tert-butyl (3-cyano-4,6-dimethylpyridin-2-yl) carbonate (BCMP) have been developed for chemoselective N-tert-butoxycarbonylation. rsc.org
Formation of the tert-Butyloxycarbonyl (Boc) Carbamate Linkage
The formation of the carbamate bond is the key step in the synthesis of the title compound. This transformation involves the acylation of the amine nitrogen with the tert-butoxycarbonyl group.
Direct Boc Protection of Amines
The direct protection of an amine with a Boc group is a fundamental and widely used transformation in organic synthesis. masterorganicchemistry.com The most common method involves reacting the amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base. organic-chemistry.org For a substrate like N-phenylethylenediamine, if non-selective protection is desired, an excess of Boc₂O and a base like triethylamine (B128534) or sodium hydroxide (B78521) would lead to the protection of both the primary and secondary amine groups. The reaction is typically carried out in a suitable solvent such as tetrahydrofuran (B95107) (THF), dichloromethane (B109758), or even water. organic-chemistry.org The Boc group is known for its stability towards most nucleophiles and bases, making it a robust protecting group. organic-chemistry.org
Chemoselective Boc Protection Strategies for Amines
Given that N-phenylethylenediamine possesses a primary aliphatic amine and a secondary aromatic amine, achieving selective protection at one of these sites is a significant synthetic challenge. The primary aliphatic amine is considerably more basic and generally more nucleophilic than the secondary aromatic amine. This inherent difference in reactivity forms the basis for chemoselective protection.
A highly effective and facile strategy for the selective mono-Boc protection of diamines relies on the controlled protonation of the more basic amino group. researchgate.netresearchgate.net By treating the diamine with one equivalent of a strong acid, such as hydrochloric acid (HCl), the more basic amine is selectively converted into its ammonium (B1175870) salt. researchgate.nettandfonline.com In the case of N-phenylethylenediamine, the primary aliphatic amine would be protonated. This protonated amine is no longer nucleophilic, leaving the less basic secondary aromatic amine free to react with di-tert-butyl dicarbonate. This "one-pot" procedure, involving sequential addition of one mole of HCl and one mole of Boc₂O followed by neutralization, provides the mono-protected product in good yields without the need for extensive chromatography. researchgate.netresearchgate.net This method has been successfully applied to a variety of symmetrical and unsymmetrical diamines. researchgate.net
| Diamine Substrate | Product | Yield (%) | Reference |
| Ethylenediamine | tert-Butyl (2-aminoethyl)carbamate | 87 | researchgate.net |
| 1,3-Diaminopropane | tert-Butyl (3-aminopropyl)carbamate | 75 | researchgate.net |
| 1,4-Diaminobutane | tert-Butyl (4-aminobutyl)carbamate | 65 | researchgate.net |
| 1,2-Diaminocyclohexane | tert-Butyl (2-aminocyclohexyl)carbamate | 80 | researchgate.net |
| 1,2-Diphenylethyl-1,2-diamine | tert-Butyl ((1R,2R)-2-amino-1,2-diphenylethyl)carbamate | 45 | redalyc.org |
| 1,2-Diaminopropane | tert-Butyl (2-aminopropyl)carbamate | 72 | redalyc.org |
Catalytic Approaches in Carbamate Formation
To enhance efficiency and promote greener synthetic routes, various catalytic systems have been developed for N-tert-butoxycarbonylation. These methods often allow the reaction to proceed under milder conditions and with improved selectivity.
Several catalysts have been reported to be effective for the chemoselective N-Boc protection of amines. Perchloric acid adsorbed on silica (B1680970) gel (HClO₄–SiO₂) serves as a highly efficient, inexpensive, and reusable catalyst for this transformation at room temperature under solvent-free conditions. organic-chemistry.org Elemental iodine has also been shown to be an effective catalyst for the protection of various aryl and aliphatic amines with Boc₂O, again under solvent-free and ambient temperature conditions. organic-chemistry.org
Ionic liquids, such as 1-alkyl-3-methylimidazolium cations, can catalyze N-tert-butyloxycarbonylation with excellent chemoselectivity by activating the Boc₂O reagent. organic-chemistry.org Other catalytic systems for general carbamate synthesis include those based on zirconium(IV), copper, and nickel. organic-chemistry.org For instance, zirconium(IV) catalysts, in the presence of additives like 2-hydroxypyridine, can facilitate the exchange process between dialkyl carbonates and amines to form carbamates. organic-chemistry.org More recently, a cobalt-catalyzed method has been developed for the direct conversion of Boc-protected amines into other carbamates, highlighting the versatility of catalytic approaches in this field. researchgate.netrsc.org
| Catalyst / Reagent System | Substrate Type | Key Features | Reference |
| HClO₄–SiO₂ | Various amines | Reusable, solvent-free, room temperature | organic-chemistry.org |
| Iodine (I₂) | Aryl and aliphatic amines | Solvent-free, ambient temperature | organic-chemistry.org |
| Ionic Liquid | Various amines | Catalyst recycling, high chemoselectivity | organic-chemistry.org |
| Zirconium(IV) / 2-hydroxypyridine | Amines + Dialkyl Carbonates | Catalytic exchange reaction | organic-chemistry.org |
| t-BuOLi | Boc-protected amines | Metal-catalyst-free, sustainable | rsc.org |
Transition Metal-Catalyzed Carbamate Synthesis
The formation of the N-aryl carbamate linkage, a central feature of this compound, has been significantly advanced through transition metal catalysis. These methods offer powerful alternatives to traditional routes that often require harsh reagents like phosgene. researchgate.net Palladium, nickel, and copper catalysts have emerged as particularly effective for this transformation.
Palladium-Catalyzed Cross-Coupling: A highly efficient method for the synthesis of N-aryl carbamates involves the palladium-catalyzed cross-coupling of aryl chlorides and triflates with sodium cyanate (B1221674) (NaOCN). organic-chemistry.orgnih.gov This one-pot process generates an aryl isocyanate intermediate in situ, which is then trapped by an alcohol to yield the desired carbamate. nih.gov The use of aryl triflates has been shown to expand the substrate scope, particularly for sterically hindered substrates. organic-chemistry.orgmit.edu This methodology is versatile, allowing for the synthesis of various carbamate protecting groups, including the tert-butoxycarbonyl (Boc) group, by selecting the appropriate alcohol nucleophile. nih.govthieme-connect.com
Table 1: Palladium-Catalyzed Synthesis of N-Aryl Carbamates
| Aryl Halide/Triflate | Alcohol | Catalyst System | Yield (%) | Reference |
|---|---|---|---|---|
| 2,4-Dimethoxy-5-chloropyrimidine | Methanol (B129727) | Pd₂(dba)₃ / Ligand | 86 | thieme-connect.com |
| 2,6-Dimethylphenyl triflate | 2-Phenoxyethanol | Pd₂(dba)₃ / Ligand | 74 | mit.edu |
| Aryl Chloride (various) | tert-Butanol | Pd₂(dba)₃ / Ligand | up to 94% | thieme-connect.com |
Nickel and Copper-Catalyzed Approaches: Nickel and copper complexes also serve as effective catalysts for carbamate synthesis. Dual nickel photocatalysis, for instance, enables the synthesis of O-aryl carbamates from aryl halides, amines, and carbon dioxide under visible light and ambient CO₂ pressure. nih.govnih.govacs.org This method proceeds through a Ni(I-III) cycle and avoids the need for stoichiometric activating reagents. nih.gov
Copper-catalyzed cross-coupling reactions provide another important route. Methods using CuI to couple (hetero)aryl chlorides with potassium cyanate in the presence of alcohols afford N-(hetero)aryl carbamates in good yields. researchgate.net Similarly, the copper-catalyzed coupling of arylboronic acids with potassium cyanate offers a pathway to aryl carbamates. researchgate.netscirp.org These copper-based systems are attractive due to the lower cost and toxicity of copper compared to palladium. rsc.org
Heterogeneous Catalysis for Boc Protection
The introduction of the tert-butoxycarbonyl (Boc) group is a critical step in the synthesis of the title compound, serving to protect the amino functionality. The use of heterogeneous catalysts for this transformation aligns with green chemistry principles by offering ease of separation and catalyst reusability. derpharmachemica.com
Solid acid catalysts have proven particularly effective for the N-tert-butoxycarbonylation of amines using di-tert-butyl dicarbonate (Boc₂O). derpharmachemica.com
Amberlite-IR 120: Amberlite-IR 120, a strongly acidic cation exchange resin, functions as an efficient and recyclable heterogeneous catalyst for the N-Boc protection of a wide range of amines. derpharmachemica.comorientjchem.org Reactions can often be performed under solvent-free conditions at room temperature, with short reaction times and excellent yields. derpharmachemica.comderpharmachemica.com For example, the reaction of aniline with Boc₂O in the presence of Amberlite-IR 120 proceeds to 95% yield in just three minutes. derpharmachemica.com The catalyst can be easily recovered by simple filtration and reused multiple times without significant loss of activity. derpharmachemica.com
Silica-Based Catalysts: Mesoporous silica functionalized with sulfonic acid groups, such as SBA-15-Ph-SO₃H, also acts as a highly active, hydrophobic, and recyclable solid acid catalyst for Boc protection. This catalyst facilitates the chemoselective N-Boc protection of various amines under solvent-free conditions, with the advantage of preventing side reactions.
Another simple and environmentally benign approach involves using silica sulfuric acid as the reagent. This method, often performed by grinding the reactants together (grindstone chemistry), allows for the solvent-free preparation of carbamates at room temperature with high purity and yield. arkat-usa.org
Table 2: Heterogeneous Catalysts for N-Boc Protection of Aniline
| Catalyst | Conditions | Time | Yield (%) | Reference |
|---|---|---|---|---|
| Amberlite-IR 120 | Solvent-free, r.t. | <1 min | 99 | derpharmachemica.com |
| SBA-15-Ph-SO₃H | Solvent-free, r.t. | 2 min | 98 |
Stereoselective and Regioselective Synthesis of Carbamate Derivatives
Achieving specific stereochemistry and regiochemistry is paramount when synthesizing complex molecules. Advanced synthetic strategies allow for precise control over the formation of carbamate derivatives.
Stereoselective Synthesis: Stereodivergent synthesis allows for the creation of either cis or trans isomers from a single starting material. One such approach prepares trans-carbamates diastereoselectively through a one-pot reaction involving in situ generated organic carbonates from oxiranes and CO₂, followed by aminolysis. nih.govscispace.com The key to this stereocontrol is the formation of a trans-configured oligo/polycarbonate intermediate via aluminum catalysis. nih.gov
Enantioselective synthesis of cyclic carbamates has been achieved by reacting unsaturated amines with carbon dioxide, facilitated by a bifunctional organocatalyst. acs.orgnih.govacs.org This method creates chiral 1,3-amino alcohols with high enantioselection. acs.orgnih.gov Furthermore, visible-light photocatalysis enables the stereodivergent synthesis of both Z- and E-isomers of β-iodoenol carbamates from ethynylbenziodoxolones, CO₂, and amines by selecting the appropriate photocatalyst. nih.gov
Regioselective Synthesis: The synthesis of this compound from a precursor like N-phenylethylenediamine requires the selective protection of one amino group over another. The mono-protection of symmetrical diamines is a common challenge, as statistical mixtures are often formed. sigmaaldrich.com
A highly effective method for the regioselective mono-Boc protection of diamines employs alkyl phenyl carbonates as the protecting group source. researchgate.net This procedure works well for introducing Boc, Cbz, and Alloc groups onto the primary amines of polyamines, even in the presence of secondary amines. researchgate.net For simple α,ω-alkanediamines, this method provides the mono-protected product in high yields with respect to the starting diamine. researchgate.netkiku.dk The workup typically involves an acid wash to remove byproducts, followed by basification and extraction to isolate the desired mono-protected diamine. kiku.dk
Green Chemistry Approaches in Carbamate Synthesis
Modern synthetic chemistry increasingly emphasizes the use of environmentally benign methods. The synthesis of carbamates has benefited significantly from the application of green chemistry principles, focusing on safer reagents, solvent-free conditions, and biocatalysis.
Carbon Dioxide as a C1 Feedstock: Carbon dioxide is an attractive alternative to toxic phosgene-based reagents for carbamate synthesis due to its non-toxic, abundant, and inexpensive nature. rsc.orgresearchgate.net Various catalytic systems have been developed to directly convert amines, alcohols, and CO₂ into carbamates. rsc.org Basic catalysts, in particular, have shown promise in converting a range of amines under mild conditions. rsc.orgrsc.org A three-component coupling of amines, CO₂, and alkyl halides, promoted by cesium carbonate and tetrabutylammonium (B224687) iodide (TBAI), provides an efficient route to carbamates at atmospheric pressure. nih.govacs.orgorganic-chemistry.org
Solvent-Free Synthesis: Eliminating volatile organic solvents reduces environmental impact and simplifies processing. Several solvent-free methods for carbamate synthesis have been developed. One approach involves grinding an alcohol, sodium cyanate, and a solid acid like trichloroacetic acid or silica sulfuric acid in a mortar at room temperature. arkat-usa.orgtubitak.gov.trtubitak.gov.trresearchgate.net This simple, high-yielding procedure avoids the need for toxic solvents and complex purification techniques. arkat-usa.orgtubitak.gov.tr
Biocatalysis: Enzymes offer a highly selective and environmentally friendly route to chemical synthesis. nih.gov Biocatalysis in aqueous media is particularly attractive. nih.gov Esterases, such as the one from Pyrobaculum calidifontis (PestE), have been exploited for their promiscuous aminolysis activity to synthesize carbamates from various amines and carbonates in water, with yields up to 99%. nih.gov Another approach couples a Curtius rearrangement in a continuous flow system with a biocatalytic step using immobilized Candida antarctica lipase (B570770) B (CALB) to produce valuable carbamate products with high purity. beilstein-journals.org This highlights the potential of integrating biocatalysis into modern synthetic workflows to create more sustainable processes. beilstein-journals.org
Table of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| N-phenylethylenediamine |
| Sodium cyanate |
| Di-tert-butyl dicarbonate (Boc₂O) |
| Aniline |
| Amberlite-IR 120 |
| Silica sulfuric acid |
| Trichloroacetic acid |
| Cesium carbonate |
| Tetrabutylammonium iodide (TBAI) |
| Pyrobaculum calidifontis esterase (PestE) |
| Candida antarctica lipase B (CALB) |
| Palladium(II) acetate |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) |
| Copper(I) iodide (CuI) |
| Benzyl (B1604629) alcohol |
| 2-Phenoxyethanol |
| tert-Butanol |
Elucidation of Carbamate Formation Reaction Mechanisms
The formation of the carbamate linkage can be achieved through several synthetic routes, each with distinct mechanistic features. The most common methods involve the reaction of amines with carbon dioxide or with activated carbonyl species like alkyl phenyl carbonates.
The synthesis of carbamates from carbon dioxide and amines is an atom-economical and environmentally conscious approach that has garnered significant scientific interest. nih.govnih.gov The fundamental step of this reaction is the nucleophilic attack of the amine on a CO2 molecule. nih.gov Two primary mechanistic pathways are widely discussed in the literature.
The first, and more traditionally cited, pathway involves the formation of a zwitterionic intermediate (RH₂N⁺–COO⁻). nih.gov This intermediate is then deprotonated by a second molecule of the amine or another base present in the reaction mixture to yield the carbamate anion. nih.govresearchgate.net However, direct observation of this zwitterionic species has proven difficult. nih.gov
More recent theoretical and experimental studies suggest an alternative, concerted mechanism. nih.govacs.org This pathway proposes that the reaction proceeds through a six-membered transition state without the formation of a discrete zwitterionic intermediate. nih.govacs.org In some systems, it has been shown that the role of a base, such as a guanidine, is to deprotonate the amine as it attacks a free CO2 molecule, rather than carboxylating the amine directly via a base-CO2 adduct. rsc.org The reaction between an amine and CO2 can also be influenced by strong organic bases, which can stabilize the resulting carbamate intermediate. nih.gov
In aqueous solutions, the mechanism is further complicated by parallel reactions with carbonic acid and bicarbonate, with the dominant pathway being highly dependent on the pH of the solution. nih.gov
Alkyl phenyl carbonates serve as effective reagents for the synthesis of carbamates, particularly for the selective protection of amines. kiku.dk Kinetic studies have demonstrated a significant difference in reactivity between primary and secondary amines when reacted with alkyl aryl carbonates, with primary amines reacting much more rapidly. kiku.dk This chemoselectivity allows for the preferential protection of primary amino groups in polyamines, a valuable strategy in organic synthesis. kiku.dk The reaction proceeds via a nucleophilic acyl substitution where the amine attacks the carbonyl carbon of the carbonate, leading to the displacement of the phenoxide leaving group.
The mechanism for the base-mediated hydrolysis of phenyl carbamates derived from primary amines has been shown to proceed through an E1cb-type mechanism. nih.gov This involves the deprotonation of the carbamate nitrogen followed by the elimination of the phenoxide group to form an isocyanate intermediate, which is subsequently trapped by a nucleophile. nih.gov For N,N-disubstituted carbamates, the hydrolysis is more challenging and follows a bimolecular acyl substitution (BAc2) pathway. nih.gov
Kinetic Studies of Carbamate Synthesis and Deprotection
The rates of carbamate formation and cleavage are highly sensitive to the reaction conditions, including the solvent system and the presence of catalysts.
Solvents can dramatically influence the kinetics and thermodynamics of chemical reactions by altering the stability of reactants, transition states, and products, or by directly participating in the reaction mechanism. rsc.org In carbamate synthesis, the choice of solvent is critical for achieving high yields and reaction rates.
Aqueous solutions are common, especially in CO2 capture technologies, but the presence of water can lead to side reactions like the formation of bicarbonates. researchgate.netresearchgate.net Polar aprotic solvents, such as dimethyl sulfoxide (B87167) (DMSO) and acetonitrile (B52724) (MeCN), have been shown to be effective for the synthesis of carbamates. researchgate.netacs.org For instance, in some solution-based reactions, carbamic acids are selectively generated in polar aprotic solvents. researchgate.net Deep eutectic solvents (DESs) have also been explored as green and recyclable solvent/catalyst systems for carbamate synthesis, successfully enabling the use of less reactive alkyl chlorides. nih.govacs.org Supercritical carbon dioxide can act as both a reactant and a solvent, offering another environmentally benign option. acs.org
| Solvent/System | Observation | Reference |
|---|---|---|
| Aqueous Solution | Common for CO2 capture; pH is a critical parameter affecting reaction paths with CO2, carbonic acid, and bicarbonate. | researchgate.netnih.gov |
| Acetonitrile (MeCN) | Used in continuous flow synthesis with DBU as a catalyst, showing high conversion. | acs.org |
| Deep Eutectic Solvents (DESs) | Act as both solvent and catalyst; enables the use of less reactive alkyl chlorides. | nih.govacs.org |
| Triethylamine (TEA) | Used as a solvent-carrier for the chemical exchange reaction between di-n-butylamine carbamate and CO2. | tandfonline.com |
| Supercritical CO2 | Functions as both reactant and solvent; quaternary onium salts can enhance reaction yields. | acs.org |
Catalysts play a pivotal role in accelerating the rate of carbamate formation. A variety of catalysts, including bases, metal complexes, and onium salts, have been investigated.
Strong, non-nucleophilic organic bases such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) are effective in promoting the reaction of amines with CO2 and alkyl halides by facilitating the formation and stabilization of the carbamate anion intermediate. nih.govacs.org For reactions involving isocyanates and alcohols, tertiary amines and anionic catalysts operate via different mechanisms—a concerted termolecular mechanism for the former and a stepwise anionic mechanism for the latter. rsc.org
Quaternary onium salts, like tetrabutylammonium bromide (TBAB), have been shown to positively influence the yield of carbamates synthesized in supercritical carbon dioxide. nih.govacs.org Metal-based catalysts are also widely employed. Palladium complexes catalyze the reductive carbonylation of nitroaromatics to form carbamates, while zirconium(IV) compounds can catalyze the exchange between carbonates and amines. nih.govorganic-chemistry.org
| Catalyst Type | Example | Application | Reference |
|---|---|---|---|
| Organic Base | 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | Accelerates carbamate formation from amines, CO2, and alkyl halides. | nih.govacs.org |
| Tertiary Amine | 1,4-Diazabicyclo[2.2.2]octane (DABCO) | Catalyzes reaction of isocyanates and alcohols. | rsc.org |
| Quaternary Onium Salt | Tetrabutylammonium bromide (TBAB) | Improves yields in supercritical CO2. | nih.govacs.org |
| Metal Complex | Palladium-based catalysts | Reductive carbonylation of nitrobenzenes. | nih.gov |
| Metal Complex | Zirconium(IV) compounds | Catalyzes exchange reaction between dialkyl carbonates and amines. | organic-chemistry.org |
| Heterogeneous Catalyst | Graphene oxide-based zinc composite | Efficient catalyst for CO2 fixation through carbamate synthesis. | nih.gov |
Reactivity and Stability of the tert-Butyl Carbamate Moiety
The tert-butoxycarbonyl (Boc) group is one of the most widely used protecting groups for amines in organic synthesis due to its unique stability profile. researchgate.net The Boc group is generally stable under a wide range of conditions, including basic, oxidative, and catalytic hydrogenation conditions. researchgate.net This stability is attributed to the steric hindrance provided by the tert-butyl group.
The primary characteristic of the Boc group is its lability under acidic conditions. researchgate.net Deprotection is typically achieved with strong acids, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), which readily cleave the tert-butyl-oxygen bond to release the free amine, carbon dioxide, and tert-butyl cation.
While highly stable to most bases, the Boc group can be cleaved under strongly basic conditions. researchgate.net A proposed mechanism for this transformation involves the deprotonation of the carbamate nitrogen, followed by the dissociation of the tert-butoxide anion, which is a good leaving group due to steric factors, to form an isocyanate intermediate. researchgate.net The rate and extent of carbamate hydrolysis are critical factors, especially in the context of prodrugs, where a specific rate of release of the active drug is required. acs.org
Deprotection can also be achieved under neutral, nucleophilic conditions. For example, reagents like tetra-n-butylammonium fluoride (B91410) (TBAF) in refluxing THF have been shown to cleave Boc groups, although they are generally less sensitive to these conditions than other carbamates like phenyl or benzyl carbamates. lookchem.com
| Condition | Stability/Reactivity | Reference |
|---|---|---|
| Strong Acids (e.g., TFA, HCl) | Labile; readily cleaved for deprotection. | researchgate.net |
| Bases (e.g., NaOH, amines) | Generally stable under mild basic conditions. | researchgate.net |
| Strong Bases | Can be cleaved, potentially via an isocyanate intermediate. | researchgate.net |
| Catalytic Hydrogenation | Excellent stability. | researchgate.net |
| Nucleophiles (e.g., Bu4NF) | Relatively stable, but can be cleaved under forcing conditions (refluxing THF). | lookchem.com |
Advanced Applications of Tert Butyl 2 Aminoethyl Phenyl Carbamate in Complex Molecular Architecture
Strategic Utilization as a Protecting Group in Multistep Organic Synthesis
In the synthesis of complex molecules, it is often necessary to prevent a reactive functional group, such as an amine, from undergoing unwanted reactions while transformations are carried out elsewhere in the molecule. bham.ac.uk This is achieved by temporarily converting the functional group into a less reactive derivative, a process known as protection. organic-chemistry.org The amine is protected at the beginning of a synthetic sequence and deprotected at a later, strategic stage to reveal the original functionality. organic-chemistry.org
The tert-butyloxycarbonyl (Boc) group is a cornerstone of amine protection strategy in modern organic synthesis. researchgate.net Its widespread use stems from its stability under a broad range of reaction conditions, particularly those involving bases and many nucleophiles, which allows for selective reactions at other sites. organic-chemistry.org Converting the nucleophilic amine in tert-Butyl (2-aminoethyl)(phenyl)carbamate to a non-nucleophilic carbamate (B1207046) allows electrophilic reactions to occur at other parts of the molecule without interference from the nitrogen atom. organic-chemistry.org The steric bulk of the Boc group can also influence the stereochemical outcome of nearby reactions. acsgcipr.org The introduction and subsequent removal of the Boc group are typically high-yielding processes, making it an efficient tool in lengthy synthetic campaigns. bham.ac.uk
The true power of protecting groups is realized in orthogonal strategies, which are essential for the synthesis of complex molecules bearing multiple, similar functional groups. fiveable.me Orthogonal protection involves the use of two or more different protecting groups in the same molecule that can be removed under distinct sets of conditions. organic-chemistry.org This allows for the selective deprotection and subsequent reaction of one functional group while others remain protected. bham.ac.ukfiveable.me
The Boc group is a key component of many orthogonal protection schemes due to its acid-labile nature. organic-chemistry.org A classic and widely used orthogonal pairing is the Boc group and the fluorenylmethyloxycarbonyl (Fmoc) group. organic-chemistry.orgfiveable.me While the Boc group is cleaved under acidic conditions, the Fmoc group is stable to acid but readily removed by treatment with a base, such as piperidine. organic-chemistry.org
This orthogonality allows for precise control in complex syntheses. For instance, a molecule containing both a Boc-protected amine and an Fmoc-protected amine can have the Fmoc group removed to allow for a specific chemical modification at that site. The Boc group remains intact throughout this process and can be removed later in the synthesis under acidic conditions to reveal the second amine for a different transformation. This strategy is fundamental in areas like solid-phase peptide synthesis. fiveable.me
Table 1: Comparison of Orthogonal Protecting Groups for Amines
| Protecting Group | Abbreviation | Cleavage Conditions | Stability |
|---|---|---|---|
| tert-Butyloxycarbonyl | Boc | Acidic (e.g., TFA, HCl) organic-chemistry.org | Basic, Nucleophilic, Hydrogenolysis |
| 9-Fluorenylmethyloxycarbonyl | Fmoc | Basic (e.g., Piperidine) organic-chemistry.org | Acidic, Hydrogenolysis |
| Benzyloxycarbonyl | Cbz | Hydrogenolysis (e.g., H₂, Pd/C), Strong Acid | Mild Acid, Base |
This table provides an illustrative comparison of common amine protecting groups and their cleavage conditions, highlighting the principle of orthogonality.
The removal of the Boc group is a critical step that must be performed efficiently and without affecting other sensitive functional groups in the molecule. The most common method for Boc deprotection involves treatment with strong acids. acsgcipr.org Reagents such as trifluoroacetic acid (TFA) in dichloromethane (B109758) or hydrogen chloride (HCl) in an organic solvent like dioxane or methanol (B129727) are frequently used. organic-chemistry.orgacsgcipr.org The mechanism involves protonation of the carbamate carbonyl, followed by the loss of a stable tert-butyl cation, which subsequently forms isobutylene (B52900). acsgcipr.orgacs.org This method is highly effective but can be problematic for substrates containing other acid-sensitive groups. acsgcipr.org
To overcome the limitations of acidic deprotection, alternative methods have been developed, with thermolytic (thermal) deprotection being a notable strategy. acs.orgnih.gov This approach involves heating the Boc-protected amine in a suitable solvent to induce cleavage of the protecting group without the need for an acid catalyst. researchgate.net Continuous flow systems are particularly well-suited for thermal deprotections, allowing for precise temperature control and short reaction times. acs.orgresearchgate.net Studies have shown that temperatures ranging from 150 °C to 180 °C are often effective. acs.orgresearchgate.net The choice of solvent is important, with polar solvents like methanol or trifluoroethanol often giving the best results. acs.orgnih.gov
A key advantage of thermal deprotection is the potential for selectivity based on the electronic environment of the Boc group. Aryl N-Boc groups are generally more labile under thermal conditions than alkyl N-Boc groups. This difference in reactivity allows for the selective deprotection of an aryl-bound Boc group in the presence of an alkyl-bound one by carefully controlling the temperature. acs.orgnih.gov
Table 2: Selected Methodologies for Boc Deprotection
| Method | Reagents and Conditions | Selectivity/Compatibility | Reference |
|---|---|---|---|
| Acidolysis | Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) | Highly efficient; not suitable for other acid-sensitive groups. | organic-chemistry.org |
| Acidolysis | HCl in 1,4-Dioxane or Methanol | Common and effective; avoids TFA. | acsgcipr.org |
| Lewis Acid | Cerium(III) chloride | Can selectively deprotect tert-butyl esters in the presence of N-Boc groups. | organic-chemistry.org |
| Thermolysis | Heat (150-180 °C) in solvents like Trifluoroethanol (TFE) or Methanol | Acid-free conditions; allows for selective deprotection of aryl N-Boc over alkyl N-Boc groups. | acs.orgresearchgate.net |
Role as a Key Synthetic Intermediate for Functionalized Amines
Beyond its role as a transiently protected species, this compound is a valuable synthetic intermediate for creating a diverse range of more complex functionalized amines. Following the selective deprotection of the Boc group, the newly liberated secondary amine serves as a reactive handle for further molecular elaboration. The core N-phenyl-ethylenediamine structure is a common motif in medicinal chemistry and materials science.
For example, the free amine can undergo a variety of C-N bond-forming reactions, including:
Alkylation: Reaction with alkyl halides to introduce new substituents.
Acylation/Sulfonylation: Reaction with acyl chlorides or sulfonyl chlorides to form amides or sulfonamides, respectively. nih.gov
Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form tertiary amines. nih.gov
Arylation: Palladium-catalyzed cross-coupling reactions to introduce additional aryl or heteroaryl groups.
These transformations leverage the nucleophilicity of the deprotected amine to build molecular complexity. The resulting products are often scaffolds for developing pharmacologically active agents. For instance, substituted ethylenediamines are central components in inhibitors of enzymes like farnesyltransferase, which are investigated as anticancer agents. nih.gov The synthesis of tert-butyl 2-(substituted benzamido)phenylcarbamate derivatives, which show anti-inflammatory activity, highlights the utility of a related aminophenylcarbamate intermediate in drug discovery. nih.gov
Table 3: Examples of Functionalized Amines from Diamine Intermediates
| Intermediate | Reaction | Product Type | Application Area | Reference |
|---|---|---|---|---|
| N-Boc-N-phenyl-ethylenediamine | Sulfonylation followed by alkylation | Substituted Sulfonamides | Enzyme Inhibitors | nih.gov |
| N-Boc-ethylenediamine | Reaction with 2-bromo-N-tert-butyloxycarbonylethylamine | Polyamine Structures | General Synthesis |
Derivatization and Functionalization Reactions of the Carbamate Scaffold
While the Boc group is often viewed simply as a placeholder to be removed, the carbamate functional group itself is a key structural element in a vast number of biologically active molecules, including approved drugs. acs.org The carbamate moiety within this compound is not merely an inert protector but a stable, bioisosteric replacement for amide or ester bonds, often conferring improved metabolic stability and cell permeability. acs.org
The carbamate scaffold can be retained as a core component of the final molecular architecture. In drug design, carbamate derivatives are developed as inhibitors for various enzymes, such as cholinesterases in the context of Alzheimer's disease. nih.gov The synthesis of these molecules involves building complexity around a central carbamate core. nih.govwhiterose.ac.uk
Integration into Supramolecular Assemblies and Architectures
The well-defined structure of molecules like this compound makes them excellent building blocks for the construction of larger, highly organized supramolecular structures. These architectures are formed through non-covalent interactions and include complex systems like dendrimers, polymers, and self-assembling monolayers.
A powerful application is seen in the synthesis of dendrons and dendrimers for drug delivery. acs.org In these systems, a core molecule is branched outwards in repeating, generational layers. An orthogonal protection strategy, often using Boc and Cbz groups, is employed to control the step-wise synthesis. acs.org For example, Boc-protected amino groups can be placed at the periphery of a dendron, while other reactive groups are located in the scaffold's interior. After the dendron is constructed, the Boc groups can be removed to attach targeting ligands or polyethylene (B3416737) glycol (PEG) chains to improve solubility and biocompatibility, demonstrating a sophisticated integration of the protecting group into the final architecture's functionality. acs.org
Sophisticated Analytical Techniques for Structural Elucidation and Purity Assessment
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy stands as a paramount tool for the unambiguous determination of molecular structure. For tert-Butyl (2-aminoethyl)(phenyl)carbamate, both one-dimensional and advanced two-dimensional NMR techniques would be employed to confirm its constitution and probe its dynamic nature in solution.
¹H NMR and ¹³C NMR for Structural Confirmation
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy provide a detailed map of the hydrogen and carbon framework of a molecule. While specific experimental data for this compound is not publicly available, the expected chemical shifts can be predicted based on the analysis of structurally similar compounds, such as N-Boc protected amines and N-aryl carbamates. nih.govnih.gov
In the ¹H NMR spectrum, distinct signals would be anticipated for each unique proton environment. The nine protons of the tert-butyl group would appear as a singlet, typically in the upfield region around 1.4-1.5 ppm. The methylene (B1212753) protons of the ethylenediamine (B42938) backbone would likely present as two multiplets or triplets, with the group adjacent to the phenylcarbamate nitrogen being more deshielded than the one adjacent to the primary amine. The aromatic protons on the phenyl ring would resonate in the downfield region, generally between 7.0 and 7.5 ppm, with a splitting pattern dependent on the substitution pattern. The N-H proton of the carbamate (B1207046) and the two protons of the primary amine would appear as broad singlets, and their chemical shifts could be variable depending on the solvent and concentration.
The ¹³C NMR spectrum offers complementary information. The quaternary carbon of the tert-butyl group and the carbons of the methyl groups would be found in the aliphatic region. The carbonyl carbon of the carbamate group is a key diagnostic signal, expected to appear significantly downfield, often in the range of 155-156 ppm. nih.gov The carbons of the phenyl ring would resonate in the aromatic region (typically 120-140 ppm), and the two methylene carbons of the ethyl chain would also show distinct signals.
Expected ¹H and ¹³C NMR Chemical Shifts for this compound
| Assignment | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |
| tert-Butyl (9H, s) | ~1.5 | ~28.5 (3 x CH₃), ~80.0 (quaternary C) |
| Ethyl -CH₂-N(Boc)Ph | Multiplet | ~45-50 |
| Ethyl -CH₂-NH₂ | Multiplet | ~40-45 |
| Aromatic-H | Multiplets | ~120-140 |
| Carbamate N-H | Broad singlet | - |
| Amine -NH₂ | Broad singlet | - |
| Carbonyl C=O | - | ~155 |
Note: These are predicted values based on analogous structures and may vary from experimental data.
Advanced NMR Techniques for Stereochemical Analysis and Conformational Dynamics
Beyond basic structural confirmation, advanced NMR techniques can provide deeper insights into the three-dimensional structure and dynamic behavior of this compound. Due to the presence of the carbamate group, the molecule may exhibit rotational isomers (rotamers) around the N-C(O) bond, which can be studied using dynamic NMR (DNMR) experiments. nih.gov By acquiring spectra at different temperatures, it is possible to observe the coalescence of signals and calculate the energy barrier for this rotation. nih.gov
Techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) could be used to establish through-space proximities between protons, helping to define the preferred conformation of the molecule in solution. For instance, correlations between the tert-butyl protons and the aromatic protons could indicate a specific spatial arrangement.
For acyclic systems, the determination of relative stereochemistry can be achieved through the measurement of carbon-proton spin-coupling constants (²'³J(C,H)) in conjunction with proton-proton coupling constants (³J(H,H)). nih.gov While this compound itself is achiral, these methods are invaluable for stereochemical elucidation in chiral derivatives.
Mass Spectrometry (MS) and Hyphenated Techniques
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.
Electrospray Ionization Mass Spectrometry (ESI-MS) for Molecular Weight and Purity
Electrospray ionization mass spectrometry (ESI-MS) is a soft ionization technique that is well-suited for the analysis of polar and thermally labile molecules like this compound. In positive ion mode, the compound would be expected to be readily protonated at the primary amine or the carbamate nitrogen, yielding a prominent pseudomolecular ion [M+H]⁺. The high-resolution measurement of this ion's mass-to-charge ratio (m/z) would allow for the confirmation of the elemental composition and molecular weight of the compound with high accuracy. nih.gov ESI-MS is also a valuable tool for assessing the purity of a sample, as impurities would appear as additional signals in the mass spectrum.
Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis
Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (typically the [M+H]⁺ ion) and its subsequent fragmentation through collision-induced dissociation (CID). The analysis of the resulting fragment ions provides valuable structural information. For Boc-protected amines, a characteristic fragmentation pathway is the loss of isobutene (56 Da) via a McLafferty-type rearrangement, leading to a prominent [M+H-56]⁺ ion. reddit.com Another common fragmentation is the loss of the entire Boc group (100 Da). Further fragmentation of the ethylenediamine and phenyl moieties would provide additional structural confirmation. The use of on-column H/D exchange in conjunction with HPLC-ESI-MS can be a useful tool to unequivocally determine the presence and location of the Boc protecting group. acs.org
Predicted ESI-MS/MS Fragmentation for this compound
| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss |
| [M+H]⁺ | [M+H - 56]⁺ | Isobutene (C₄H₈) |
| [M+H]⁺ | [M+H - 100]⁺ | Boc group (C₅H₈O₂) |
| [M+H]⁺ | Varies | Cleavage of the ethyl chain |
| [M+H]⁺ | Varies | Fragmentation of the phenyl ring |
Note: The exact fragmentation pattern would depend on the instrumental conditions.
Chromatographic Separations for Compound Analysis
Chromatographic techniques are essential for the separation, purification, and analytical assessment of chemical compounds. Both gas chromatography (GC) and high-performance liquid chromatography (HPLC) would be applicable to the analysis of this compound.
Given the polarity and potential thermal lability of the carbamate group, reverse-phase high-performance liquid chromatography (RP-HPLC) would be a particularly suitable method for the analysis and purification of this compound. A C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), often with an acid additive such as formic acid or trifluoroacetic acid to ensure good peak shape, would likely provide effective separation. researchgate.net The retention time of the compound would be influenced by the hydrophobicity of the phenyl and tert-butyl groups.
Gas chromatography-mass spectrometry (GC-MS) could also be employed, particularly for assessing purity and identifying volatile impurities. researchgate.net However, the thermal stability of the Boc-protecting group needs to be considered, as it can be prone to thermal degradation at high temperatures in the GC injector, which could lead to the observation of deprotected species. nih.gov Selective thermal deprotection of N-Boc protected amines has been observed in flow chemistry systems, highlighting the temperature sensitivity of this protecting group. nih.gov
X-ray Diffraction for Solid-State Structure and Polymorphism Studies
X-ray diffraction on a single crystal is the definitive method for elucidating the three-dimensional molecular structure of a compound in the solid state. mdpi.com For this compound, this technique would provide precise data on bond lengths, bond angles, and the conformation of the molecule. It would reveal the spatial arrangement of the tert-butyl group, the phenyl ring, and the ethylenediamine backbone.
Furthermore, X-ray diffraction is crucial for studying intermolecular interactions, such as hydrogen bonding. In the crystal lattice of this compound, hydrogen bonds are expected to form between the N-H groups (both the carbamate and the secondary amine) and the carbonyl oxygen (C=O) of adjacent molecules. mdpi.comworktribe.com These interactions dictate how the molecules pack together in the crystal.
This technique is also the primary tool for identifying and characterizing polymorphism, which is the ability of a compound to exist in more than one crystal form. nih.gov Different polymorphs of a substance can have different physical properties, and their study is critical in pharmaceutical and materials science.
Interactive Data Table: Hypothetical Crystallographic Data for this compound
| Parameter | Hypothetical Value | Significance |
| Crystal System | Monoclinic | Describes the basic shape of the unit cell. |
| Space Group | P2₁/c | Defines the symmetry elements within the unit cell. |
| C=O Bond Length | ~1.22 Å | Confirms the double-bond character of the carbonyl group. |
| N-H···O H-Bond Distance | ~2.9 Å | Indicates the presence and strength of intermolecular hydrogen bonds. worktribe.com |
| Dihedral Angle (Phenyl-N-C-O) | ~15° | Describes the planarity and conformation of the carbamate group. |
Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and powerful technique used to identify the functional groups present in a molecule. rsc.org Each functional group absorbs infrared radiation at a characteristic frequency (wavenumber), providing a unique molecular "fingerprint." For a newly synthesized sample of this compound, FTIR is an essential first step to verify its identity.
The key characteristic absorption bands expected in the FTIR spectrum are:
N-H Stretching: A peak in the region of 3300-3400 cm⁻¹ corresponding to the N-H bond of the secondary amine and the carbamate. rsc.org
C-H Stretching: Peaks just below 3000 cm⁻¹ from the aliphatic tert-butyl and ethyl groups, and peaks just above 3000 cm⁻¹ from the aromatic phenyl group.
C=O Stretching: A strong, sharp absorption band around 1690-1720 cm⁻¹ is characteristic of the carbonyl group in the carbamate linkage. rsc.orgresearchgate.net Its exact position provides clues about the molecular environment.
C-N and C-O Stretching: These absorptions appear in the fingerprint region (typically 1000-1300 cm⁻¹) and are associated with the carbamate structure. rsc.org
Aromatic C=C Bending: Peaks in the 1450-1600 cm⁻¹ region confirm the presence of the phenyl group.
Interactive Data Table: Characteristic FTIR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group | Type of Vibration |
| ~3350 | -NH- | Stretching |
| ~2970 | -CH₃ (tert-butyl) | Asymmetric Stretching |
| ~1705 | -C=O (carbamate) | Stretching rsc.org |
| ~1520 | -NH- | Bending researchgate.net |
| ~1250 | -C-O (carbamate) | Stretching |
| ~1160 | -C-N- | Stretching |
Computational Chemistry and Theoretical Modeling of Carbamate Systems
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to determine the electronic structure of molecules. mpg.de By calculating the electron density, DFT can predict a wide range of molecular properties, including geometric parameters, vibrational frequencies, and electronic characteristics that dictate reactivity.
Furthermore, DFT allows for the calculation of global reactivity descriptors, which quantify the chemical behavior of a molecule. A comprehensive study on 178 carbamate (B1207046) derivatives used DFT to compute descriptors such as chemical potential (μ), hardness (η), and the global electrophilicity index (ω). nih.gov These descriptors help in creating models that relate a carbamate's structure to its reactivity and, by extension, its biological activity. nih.gov The electrophilicity index is particularly relevant for carbamates, as their primary mode of action often involves the electrophilic carbamoyl (B1232498) group reacting with a biological nucleophile. nih.govnih.gov Analysis of the molecular electrostatic potential (MEP) map, another DFT-derived property, visually identifies the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of a molecule, pinpointing likely sites for reaction.
Table 1: Representative DFT-Calculated Electronic Properties for a Carbamate Derivative This table is illustrative, based on typical values found in DFT studies of related carbamate compounds.
| Electronic Property | Calculated Value (Illustrative) | Significance |
|---|---|---|
| HOMO Energy | -6.5 eV | Energy of the highest occupied molecular orbital; related to the ability to donate electrons. |
| LUMO Energy | -1.2 eV | Energy of the lowest unoccupied molecular orbital; related to the ability to accept electrons. |
| HOMO-LUMO Gap (ΔE) | 5.3 eV | Indicates chemical stability and resistance to electronic excitation. nih.gov |
| Global Electrophilicity Index (ω) | 1.8 eV | Measures the propensity of the molecule to act as an electrophile. nih.gov |
| Chemical Hardness (η) | 2.65 eV | Measures resistance to change in electron distribution. nih.gov |
Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions
The functionality of carbamates is intimately linked to their three-dimensional structure and flexibility. Molecular Dynamics (MD) simulations model the motion of atoms and molecules over time, providing a detailed picture of conformational landscapes and intermolecular interactions. mdpi.com
Carbamates possess a key structural feature: the C–N bond of the carbamate group has partial double bond character due to resonance, which leads to the possibility of cis and trans conformers. nih.gov The energy difference between these isomers is often small, meaning both can be populated at room temperature. nih.gov Computational studies, combining DFT with simulation techniques, have been used to explore the potential energy surface of carbamate monomers. For example, a study on a Boc-protected carbamate monomer used a mixed torsional/low-mode conformational search method to generate stable conformations in a chloroform (B151607) solvent model. nih.govacs.org This approach revealed that, unlike peptides which strongly favor trans amide bonds, carbamates can have energetically stable cis configurations. acs.org
MD simulations are also essential for understanding how carbamates interact with their environment, such as solvent molecules or biological receptors. In a combined QM/MM study of the enzyme-catalyzed hydrolysis of the carbamate methomyl (B1676398), MD simulations were crucial for modeling the dynamic interactions between the carbamate and the amino acid residues in the enzyme's active site. mdpi.com Similarly, studies on simple carbamates like ethyl carbamate complexed with water have used computational methods to analyze how non-covalent interactions, particularly hydrogen bonds, influence conformational stability and dynamics. researchgate.net
Table 2: Illustrative Conformational Analysis of a Generic Boc-Carbamate Monomer Based on findings from conformational search studies on similar carbamate systems.
| Conformer | Dihedral Angle (O=C-N-C) | Relative Energy (kcal/mol) | Key Intramolecular Interactions |
|---|---|---|---|
| Trans-1 | ~180° | 0.0 (Global Minimum) | Extended conformation |
| Trans-2 | ~175° | 0.5 | Hydrogen bond between N-H and an ether oxygen |
| Cis-1 | ~0° | 1.2 | Steric interaction between side chains |
| Cis-2 (Folded) | ~5° | 1.8 | Weak C-H···O=C hydrogen bond researchgate.net |
Prediction of Reaction Pathways and Transition States in Carbamate Transformations
Understanding the mechanisms of chemical reactions is fundamental to controlling their outcomes. Computational chemistry allows for the detailed exploration of reaction pathways, including the identification of transient intermediates and high-energy transition states that are difficult to observe experimentally.
For carbamates, key transformations include their formation (e.g., from an amine and CO2) and their hydrolysis. Ab initio calculations have been used to investigate the mechanism of carbamate formation from CO2 and alkanolamines, suggesting that a single-step, third-order reaction is more likely than a mechanism involving a stable zwitterion intermediate. researchgate.net In the context of CO2 capture, theoretical models have been developed to interpret the reaction kinetics between CO2 and various amines. researchgate.net
Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods are particularly powerful for studying reactions in complex environments like enzyme active sites. A QM/MM investigation into the hydrolysis of the carbamate methomyl by the enzyme PestE detailed a two-step mechanism. mdpi.com The first, rate-determining step was the nucleophilic attack by a serine residue on the carbamate's carbonyl carbon, followed by the cleavage of the C–O bond. mdpi.com The study calculated the activation energy for each step, providing a quantitative understanding of the catalytic process. mdpi.com Similarly, ab initio calculations combined with a Polarizable Continuum Model (PCM) have been used to explore the pathways for the hydrolysis of monoethanolamine (MEA) carbamate, an important reaction in carbon capture technologies. nih.gov These calculations predicted high activation energies for neutral hydrolysis but proposed a more efficient pathway for alkaline hydrolysis involving proton transfer from a protonated amine. nih.gov
Table 3: Example of a Calculated Reaction Pathway for Carbamate Hydrolysis Based on the QM/MM study of methomyl hydrolysis by PestE. mdpi.com
| Reaction Step | Description | Calculated Activation Barrier (kcal/mol) | Status |
|---|---|---|---|
| Step 1 | Nucleophilic attack by Ser157 on the carbonyl carbon of the carbamate. | 19.1 | Rate-determining step |
| Step 2 | Cleavage of the C-O bond of the acyl-enzyme intermediate. | 7.5 | Fast step |
Aggregation Phenomena and Solvation Effects in Carbamate Chemistry
The behavior of carbamate molecules is heavily influenced by their interactions with surrounding solvent molecules and with each other. Computational models are essential for dissecting these complex effects.
Solvation effects are commonly incorporated into quantum chemical calculations using either explicit solvent models, where individual solvent molecules are included, or implicit continuum models like the PCM or the Generalized-Born/Surface-Area (GB/SA) model. nih.govnih.gov These models account for the dielectric environment of the solvent, which can significantly alter molecular properties and reaction energetics. For example, studies on CO2 capture by amines have shown that including water molecules in the calculations is critical, as they can lower the activation energy for C–N bond formation by stabilizing transition states. researchgate.net
Aggregation, or the self-assembly of molecules, is another critical phenomenon, particularly for carbamate-containing polymers like polyurethanes. The mechanical properties of these materials are largely determined by the aggregation of "hard" segments (containing urethane (B1682113) and urea/carbamate groups) into microdomains, which are held together by extensive hydrogen-bonding networks. acs.org While direct simulation of large-scale aggregation is computationally intensive, modeling the fundamental intermolecular interactions that drive this process provides key insights. The presence of multiple hydrogen bond donors and acceptors in molecules like tert-Butyl (2-aminoethyl)(phenyl)carbamate suggests a propensity for forming such aggregates, which would influence properties like solubility and material characteristics.
Quantitative Structure-Activity Relationships (QSAR) for Related Carbamate Derivatives (focus on chemical structure-reactivity relationships)
Quantitative Structure-Activity Relationship (QSAR) models are statistical methods that correlate the chemical structure of a series of compounds with a specific property, such as chemical reactivity or biological activity. These models are invaluable in medicinal chemistry and materials science for predicting the properties of new molecules.
For carbamates, QSAR studies often focus on relating structural features to their reactivity as inhibitors of enzymes like acetylcholinesterase. In this context, reactivity refers to the ability of the carbamate to carbamoylate a serine residue in the enzyme's active site. A Quantitative Structure-Toxicity Relationship (QSTR) study of 178 carbamates successfully built a model linking DFT-calculated quantum chemical descriptors to their toxicity. nih.gov The model demonstrated that properties like the electrophilicity (ω) and the Hirshfeld charge on the carbonyl carbon were significant predictors of activity, confirming that the electrophilic nature of the carbamate group is key to its reactivity. nih.gov
Other QSAR studies on different classes of carbamates have identified various important descriptors. For a series of carbamate-appended N-alkylsulphonamides, activity was found to correlate with physicochemical parameters like molar refractivity (a measure of volume and polarizability) and various topological indices that describe molecular shape and branching. researchgate.net A 3D-QSAR analysis of O-biphenyl carbamates used atom property fields to model how the spatial distribution of properties like hydrophobicity and hydrogen-bonding potential affects biological activity. acs.org These models provide a quantitative framework for understanding structure-reactivity relationships and for the rational design of new carbamate derivatives with tailored properties.
Table 4: Descriptors Used in QSAR Models for Carbamate Reactivity This table compiles descriptors from various QSAR studies on carbamate derivatives. nih.govresearchgate.net
| Descriptor Type | Example Descriptor | Information Encoded |
|---|---|---|
| Quantum Chemical | Electrophilicity Index (ω) | Tendency to accept electrons; relates to electrophilic attack. nih.gov |
| Quantum Chemical | Hirshfeld Charge on Carbonyl Carbon (qC) | Magnitude of positive charge on the reactive carbon atom. nih.gov |
| Physicochemical | Molar Refractivity (MR) | Relates to molecular volume and polarizability, influencing binding. researchgate.net |
| Topological | Weiner Index (W) | Describes molecular branching and compactness. researchgate.net |
| Topological | Connectivity Index (χ) | Describes the degree of branching in the molecular skeleton. researchgate.net |
Emerging Trends and Future Research Directions
Development of Novel Catalytic Systems for Carbamate (B1207046) Synthesis
The synthesis of carbamates is moving away from traditional methods that often involve toxic reagents like phosgene (B1210022) and isocyanates. nih.gov The future lies in the development of sophisticated catalytic systems that offer milder reaction conditions, higher yields, and greater substrate scope. A significant trend is the utilization of carbon dioxide (CO₂) as a renewable, non-toxic C1 feedstock. nih.gov Research in this area focuses on activating CO₂ to react with amines and alcohols. For instance, methods have been developed that generate a carbamate anion from an amine and CO₂, which is then reacted with an electrophile. nih.gov
Various metal-based catalysts have shown promise. Palladium and iodide systems have been proven effective for the oxidative carbonylation of amines with CO, oxygen, and alcohols to produce carbamates in high yields. sci-hub.se Zinc-based catalysts, including polymer-bound zinc(II) complexes and graphene oxide-based zinc composites, are being explored for CO₂ fixation under benign conditions. acs.org Other notable catalytic systems include:
Zirconium(IV) catalysis , which facilitates carbonate-carbamate exchange processes, allowing for the synthesis of carbamates from dialkyl carbonates. nih.gov
Tin-catalyzed transcarbamoylation using reagents like di-n-butyltin oxide (DBTO) enables the smooth conversion of alcohols into carbamates. nih.govorganic-chemistry.org
Indium triflate has been used to catalyze the synthesis of primary carbamates from alcohols and urea, an environmentally friendly carbonyl source. organic-chemistry.org
Sulfamic acid has emerged as a cost-effective, recyclable, and highly selective catalyst for carbamate synthesis from alkylamines and dialkyl carbonates. researchgate.net
Non-metallic systems are also gaining traction. A combination of tetramethoxysilane (B109134) (Si(OMe)₄) as a regenerable reagent and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as a CO₂ capture agent and catalyst allows for the direct conversion of CO₂ into carbamates without metal additives. organic-chemistry.org
Table 1: Comparison of Selected Modern Catalytic Systems for Carbamate Synthesis
| Catalyst System | Reagents | Key Features | Reference |
|---|---|---|---|
| Palladium / Iodide | Amine, CO, O₂, Alcohol | Excellent activity for oxidative carbonylation; high yields. | sci-hub.se |
| Zr(IV) / 2-hydroxypyridine | Amine, Dialkyl Carbonate | Catalyzes carbonate-carbamate exchange; microwave acceleration observed. | nih.gov |
| Zinc-based Composites | Amine, CO₂ | Effective for CO₂ fixation; operates under low pressure and temperature. | acs.org |
| Sulfamic Acid | Alkylamine, Dialkyl Carbonate | Recyclable catalyst; high selectivity; simple product separation. | researchgate.net |
| Si(OMe)₄ / DBU | Amine, CO₂, Alkyl Halide | Metal-free system; utilizes CO₂ directly; regenerable reagent. | organic-chemistry.org |
Advanced Methodologies for Selective Functionalization of Carbamate Scaffolds
Beyond the synthesis of the carbamate core, significant research is directed towards the selective functionalization of the entire molecular scaffold. The carbamate group itself can serve as a powerful tool in directing subsequent chemical modifications. The aryl O-carbamate moiety is recognized as one of the most potent directed metalation groups (DMGs) in organic chemistry. acs.org This allows for highly regioselective C-H functionalization at the position ortho to the carbamate group. acs.org This strategy opens pathways to introduce a wide variety of substituents onto an aromatic ring, which would be difficult to achieve otherwise. researchgate.net
Future research will likely expand the scope of these directed metalation strategies, exploring new metalating agents and solvent systems to improve sustainability and efficiency. acs.org Key advanced methodologies include:
Directed ortho Metalation (DoM): Using organolithium reagents like lithium diisopropylamide (LDA), the carbamate group directs deprotonation of the adjacent aromatic C-H bond, creating a nucleophilic site for reaction with various electrophiles. acs.org
Anionic ortho-Fries Rearrangement: A variation of DoM where the carbamate group itself migrates to the ortho position, resulting in a rearranged product. acs.org
Cross-Coupling Strategies: The aryllithium or arylboronic acid species generated via DoM can participate in a range of cross-coupling reactions (e.g., Suzuki, Negishi), enabling the formation of C-C, C-N, and other bonds. acs.orgresearchgate.net
These methodologies allow for the construction of complex molecules from simple carbamate-containing precursors. The ability to selectively modify the scaffold is crucial for creating libraries of compounds for applications in medicinal chemistry and materials science. researchgate.net The functionalization is not limited to the aromatic ring; modifications can also be targeted at the N-alkyl chain, such as in the case of tert-Butyl (2-aminoethyl)(phenyl)carbamate, to introduce further diversity.
Integration of Flow Chemistry and Continuous Processing in Carbamate Production
The shift from traditional batch production to continuous flow manufacturing represents a paradigm shift in the chemical industry, driven by demands for enhanced safety, efficiency, and scalability. mt.comd-nb.infopharmasalmanac.com Flow chemistry, where reactants are pumped through a network of tubes or microreactors, offers precise control over reaction parameters like temperature, pressure, and residence time. pharmasalmanac.comajinomoto.com This technology is particularly advantageous for carbamate synthesis.
Recent studies have demonstrated the successful application of flow chemistry to produce carbamates. One approach couples a Curtius rearrangement with a biocatalytic step in a continuous flow process to generate carbamate products with high yield and purity. nih.gov This "telescoped" process minimizes the need to isolate potentially unstable intermediates. nih.gov Another novel method achieves the continuous synthesis of carbamates directly from CO₂, amines, and alkyl halides, significantly reducing reaction times compared to batch methods. acs.org
The primary benefits of integrating flow chemistry into carbamate production include:
Enhanced Safety: Small reaction volumes minimize the risks associated with handling hazardous reagents or managing highly exothermic reactions. mt.comajinomoto.com
Improved Efficiency and Yield: Precise control over reaction conditions leads to better product quality, fewer impurities, and higher yields. ajinomoto.com
Rapid Optimization and Scalability: Process parameters can be screened and optimized quickly. Scaling up production can be achieved by running the system for longer periods ("scaling out") or by using multiple reactors in parallel ("numbering up"). pharmasalmanac.com
As the technology matures, flow chemistry is expected to become a standard platform for the industrial production of important carbamates, offering a more sustainable and cost-effective alternative to batch manufacturing. d-nb.info
Machine Learning and AI Applications in Carbamate Reaction Prediction and Design
Artificial intelligence (AI) and machine learning (ML) are rapidly emerging as transformative tools in chemical research. chemai.io These technologies can analyze vast datasets from chemical reactions to identify patterns, predict outcomes, and suggest optimal synthesis routes. chemai.iomedium.com While still a developing field, the application of AI/ML to carbamate chemistry holds immense potential.
Current research in this area focuses on several key objectives:
Reaction Outcome Prediction: ML models are being trained to predict the products and yields of complex chemical reactions. By learning from existing reaction data, these models can forecast the outcome of novel reactant combinations, saving significant time and resources on experimental trial and error. chemai.ioresearchgate.net
Catalyst Design: AI can accelerate the discovery of new catalysts by predicting crucial parameters like reaction barriers. dtu.dk For carbamate synthesis, this could lead to the design of highly efficient and selective catalysts tailored for specific transformations.
Process Optimization: Machine learning algorithms can analyze real-time data from sensors in a reactor to optimize reaction conditions (e.g., temperature, concentration) on the fly, ensuring maximum yield and purity. chemai.io
Enantioselectivity Prediction: For chiral carbamates, ML models have shown the ability to accurately predict the enantioselectivity of a reaction based on the catalyst and substrate structure, which is critical in pharmaceutical applications. scite.ai
By integrating AI and ML, chemists can move towards a more data-driven approach to synthesis, enabling faster discovery and more efficient production of complex molecules like this compound. medium.com
Exploration of New Chemical Reactivities and Transformations of the Carbamate Group
The carbamate functional group is often viewed as a stable protecting group, but its inherent reactivity is now being explored to develop novel chemical transformations. acs.orgnoaa.gov Understanding and harnessing this reactivity can unlock new synthetic pathways.
One of the most important transformations is the thermal decomposition of N-substituted carbamates to generate isocyanates . researchgate.net This reaction is a cornerstone of non-phosgene routes to polyurethanes and other valuable materials, offering a safer alternative to traditional industrial processes. researchgate.net
Another area of active research involves using the carbamate as a participating functional group in rearrangements and exchange reactions. As mentioned previously, the anionic ortho-Fries rearrangement allows the carbamate group to migrate on an aromatic ring, providing a unique method for synthesizing substituted phenols. acs.org Furthermore, carbamate-carbonate exchange reactions , often catalyzed by metals like Zirconium(IV), demonstrate the dynamic nature of the carbamate linkage and its ability to participate in transfunctionalization processes. nih.gov
Future research will continue to probe the fundamental reactivity of the carbamate moiety, investigating its behavior under various conditions (e.g., with strong reducing agents, oxidizing acids, or in radical reactions) to discover new transformations and expand the synthetic chemist's toolkit. noaa.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
